2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy-

Übersicht

Beschreibung

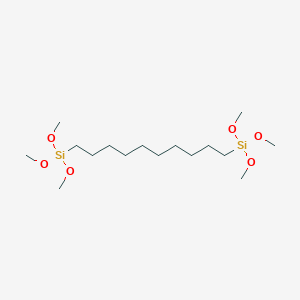

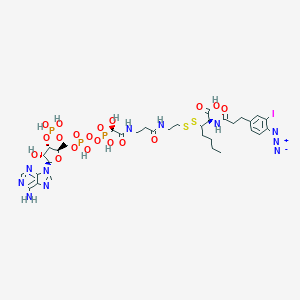

“2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy-” is a chemical compound . It has a molecular formula of C16H38O6Si2 . The CAS number for this compound is 122185-09-5.

Molecular Structure Analysis

The molecular structure of “2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy-” is complex. It has a molecular formula of C16H38O6Si2, an average mass of 382.640 Da, and a monoisotopic mass of 382.220703 Da .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

This compound has been studied for its potential anti-inflammatory effects. Research indicates that derivatives of this compound can suppress inflammation by inactivating key pathways such as MAPK and NF-κB in macrophage cells . This could have implications for treating conditions characterized by chronic inflammation.

Insulin Resistance Improvement

Studies have shown that derivatives of this compound, particularly 3,3′,4,5′-tetramethoxy-trans-stilbene , can improve insulin resistance. This is achieved by activating the IRS/PI3K/Akt pathway and inhibiting oxidative stress in insulin-resistant HepG2 cells . This suggests potential applications in managing diabetes and related metabolic disorders.

Antioxidant Properties

The compound’s derivatives have been noted to possess antioxidant properties. They can significantly suppress levels of reactive oxygen species (ROS) with up-regulation of nuclear factor erythroid 2-related factor 2 (Nrf2) expression . This could be beneficial in reducing oxidative stress-related damage in various diseases.

Material Synthesis

1,10-Bis-trimethoxysilyldecane is used in the synthesis of various materials due to its reactive silane groups. These groups can undergo hydrolysis and condensation reactions, making the compound useful in creating polymers and coatings with specific properties .

Toxicity and Safety Studies

The compound has been subjected to toxicity and safety studies. It has a reported oral LD50 in rats of 2200 mg/kg, indicating a moderate level of toxicity. It also exhibits certain hazardous properties upon decomposition, necessitating careful handling and storage .

Chemical Intermediate

As a chemical intermediate, this compound is involved in the production of other chemicals. Its structure allows for modifications that can lead to the synthesis of a wide range of derivatives with varied applications in chemistry and materials science .

Research on Metabolic Disorders

Derivatives of this compound are being researched for their effects on metabolic disorders. Their ability to modulate signaling pathways and reduce oxidative stress makes them candidates for further study in the context of diseases like diabetes and obesity .

Potential in Drug Development

The compound’s multifaceted biological activities make it a potential candidate for drug development. Its effects on inflammation, insulin resistance, and oxidative stress are particularly relevant to chronic diseases, which are a major focus of pharmaceutical research .

Eigenschaften

IUPAC Name |

trimethoxy(10-trimethoxysilyldecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38O6Si2/c1-17-23(18-2,19-3)15-13-11-9-7-8-10-12-14-16-24(20-4,21-5)22-6/h7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFBPULXPLWPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073816 | |

| Record name | 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane | |

CAS RN |

122185-09-5 | |

| Record name | 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122185-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122185095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)

![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)

![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)